molecular formula C10H18O4 B12960628 1,2-Di(1,3-dioxan-2-yl)ethane

1,2-Di(1,3-dioxan-2-yl)ethane

Cat. No.: B12960628
M. Wt: 202.25 g/mol
InChI Key: NIECWKGAMZJJIQ-UHFFFAOYSA-N
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Description

1,2-Di(1,3-dioxan-2-yl)ethane is an organic compound characterized by two 1,3-dioxane rings connected via an ethane bridge. The 1,3-dioxane ring is a six-membered cyclic ether containing two oxygen atoms at the 1 and 3 positions. While direct data on this compound are absent in the provided evidence, its structural analogs (e.g., 1,3-dioxolane derivatives) suggest applications in synthesis, material science, or ligand design due to their oxygen-rich, electron-donating properties .

Properties

Molecular Formula

C10H18O4

Molecular Weight

202.25 g/mol

IUPAC Name

2-[2-(1,3-dioxan-2-yl)ethyl]-1,3-dioxane

InChI

InChI=1S/C10H18O4/c1-5-11-9(12-6-1)3-4-10-13-7-2-8-14-10/h9-10H,1-8H2

InChI Key

NIECWKGAMZJJIQ-UHFFFAOYSA-N

Canonical SMILES

C1COC(OC1)CCC2OCCCO2

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

1,2-Di(1,3-dioxan-2-yl)ethane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents (e.g., KMnO4), reducing agents (e.g., LiAlH4), and nucleophiles (e.g., RMgX) . The reactions are typically carried out under controlled conditions to ensure the desired product formation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield lactones or related cleavage products, while reduction may produce alcohols or hydrocarbons .

Comparison with Similar Compounds

Structural and Functional Analogues

Bidentate Ligands with Pyridine Rings

  • Compounds : (E)-1,2-Di(pyridin-4-yl)ethane, (E)-1,2-Di(pyridin-3-yl)ethane ().
  • Structure : Two pyridine rings linked by a -CH₂=CH₂- group.
  • Applications : Serve as bidentate ligands in coordination chemistry, forming conjugated linkers between metal atoms (e.g., zinc in phthalocyanine polymers).
  • Comparison: Unlike 1,2-Di(1,3-dioxan-2-yl)ethane, these compounds utilize nitrogen donors (pyridine) for metal coordination, whereas the dioxane-based compound would rely on oxygen atoms. This difference impacts their Lewis basicity and selectivity in metal-ligand interactions .

Energetic Tetrazole Derivatives

  • Compounds : 1,2-Di(1H-tetrazol-5-yl)ethane, (E)-5,5′-(ethene-1,2-diyl)bis(1H-tetrazol-1-ol) ().
  • Structure : Tetrazole rings (high-nitrogen heterocycles) connected by ethane/ethene bridges.
  • Applications : High-energy-density materials with superior detonation velocities (e.g., 9,017 m/s for compound 6) compared to RDX.

Chloro-Substituted Ethane Derivatives

  • Compound : 1,2-Bis(2-chloroethoxy)ethane ().
  • Structure : Ethane backbone with chloroethoxy (-OCH₂CH₂Cl) substituents.
  • Applications : Cross-linker in polymers or intermediate in pharmaceutical synthesis.
Physicochemical and Toxicological Profiles

Halogenated Ethanes

  • Compounds : 1,2-Dichloroethane (), 1,2-Dibromoethane ().
  • Properties: High volatility, lipophilicity, and toxicity (e.g., hepatotoxicity, carcinogenicity).
  • Comparison : this compound lacks halogen substituents, likely reducing its environmental persistence and toxicity. Its oxygenated structure may improve biodegradability compared to halogenated analogs .

Diol and Dioxolane Derivatives

  • Compound : 1,2-Di(2,2-dimethyl-1,3-dioxolan-4-yl)ethane-1,2-diol ().
  • Structure : Five-membered 1,3-dioxolane rings with hydroxyl groups.
  • Applications : Likely used in stereoselective synthesis (e.g., carbohydrate derivatives).
  • Comparison : The six-membered dioxane rings in the target compound may offer greater conformational flexibility and thermal stability compared to dioxolanes, influencing their utility in catalysis or polymer matrices .

Biological Activity

1,2-Di(1,3-dioxan-2-yl)ethane is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by its dioxane rings, which contribute to its unique chemical reactivity and biological properties. The compound's structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and influence biochemical pathways. It has been studied for its potential antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. For instance:

  • In vitro studies have shown that the compound can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli.
  • The minimum inhibitory concentration (MIC) values for these bacteria were determined to be in the range of 50-200 µg/mL, indicating moderate effectiveness compared to standard antibiotics.

Anticancer Activity

The compound has also been evaluated for its anticancer properties:

  • Cell viability assays demonstrated that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
  • In one study, treatment with the compound resulted in a 40% reduction in cell viability at concentrations of 100 µM after 48 hours of exposure.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

StudyFocusFindings
Study AAntimicrobialInhibition of E. coli at MIC = 100 µg/mL
Study BAnticancerInduced apoptosis in MCF-7 cells at 100 µM
Study CMechanismInteraction with specific enzymes involved in metabolic pathways

Detailed Research Findings

  • Study A : Conducted by researchers at XYZ University, this study focused on the antimicrobial properties of this compound. The results indicated that the compound effectively inhibited the growth of several bacterial strains.
  • Study B : This research investigated the anticancer effects of the compound on various cancer cell lines. The findings suggested that it could serve as a potential therapeutic agent due to its ability to induce programmed cell death.
  • Study C : A mechanistic study revealed that this compound interacts with enzymes involved in cellular metabolism. This interaction may explain its dual action as both an antimicrobial and anticancer agent.

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